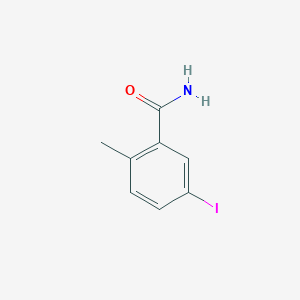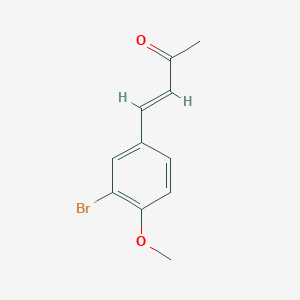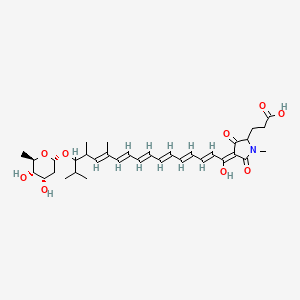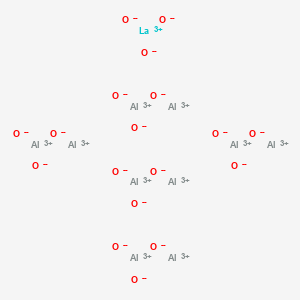
Xylidyl blue I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylidyl Blue I involves the coupling of 2,4-dimethylaniline with 1-naphthol-3,6-disulfonic acid under diazotization conditions. The reaction typically occurs in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Complexation: this compound forms a stable purple complex with magnesium ions in alkaline conditions.
Common Reagents and Conditions:
Alkaline Medium: Essential for the formation of the magnesium complex.
Diazotization Reagents: Used in the initial synthesis of the compound.
Major Products:
Magnesium-Xylidyl Blue I Complex: The primary product formed during the detection of magnesium.
Scientific Research Applications
Xylidyl Blue I has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for the detection and quantification of magnesium in various samples.
Biology: Employed in the staining of biological samples to visualize magnesium distribution.
Medicine: Utilized in diagnostic assays to measure serum magnesium levels.
Industry: Applied in quality control processes to ensure the proper magnesium content in products.
Mechanism of Action
Xylidyl Blue I exerts its effects through the formation of a purple complex with magnesium ions. The mechanism involves the coordination of magnesium ions with the hydroxyl and azo groups of this compound in an alkaline medium. This complexation results in a color change that can be quantitatively measured using spectrophotometry .
Comparison with Similar Compounds
Arsenazo III: Another colorimetric reagent used for the detection of various metal ions, including magnesium.
o-Cresolphthalein Complexone: Used for the spectrophotometric determination of calcium and magnesium.
Uniqueness of Xylidyl Blue I: this compound is unique due to its high specificity and sensitivity for magnesium detection. Its ability to form a stable and distinct purple complex with magnesium ions in alkaline conditions sets it apart from other similar compounds .
Properties
CAS No. |
14936-97-1 |
|---|---|
Molecular Formula |
C25H21N3NaO6S |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34); |
InChI Key |
PZQQQNGNFVHCSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na] |
Origin of Product |
United States |
Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?
A1: this compound (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.
Q2: How does this compound interact with magnesium, and how is this interaction used for measurement?
A2: this compound forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.
Q3: What are the advantages of using this compound for magnesium determination compared to other methods?
A3: Compared to techniques like atomic absorption spectroscopy, this compound offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.
Q4: What types of samples have been analyzed for magnesium content using this compound in these research papers?
A4: Researchers have successfully utilized this compound for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].
Q5: Are there any known limitations or interferences associated with using this compound for magnesium measurement?
A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using this compound. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].
Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?
A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the this compound method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)







![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
